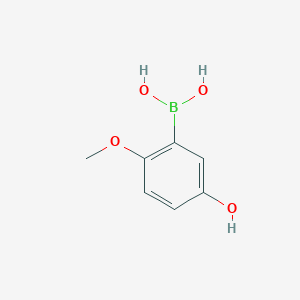

5-Hydroxy-2-methoxyphenylboronic acid

CAS No.: 1072952-43-2

Cat. No.: VC2905170

Molecular Formula: C7H9BO4

Molecular Weight: 167.96 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1072952-43-2 |

|---|---|

| Molecular Formula | C7H9BO4 |

| Molecular Weight | 167.96 g/mol |

| IUPAC Name | (5-hydroxy-2-methoxyphenyl)boronic acid |

| Standard InChI | InChI=1S/C7H9BO4/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4,9-11H,1H3 |

| Standard InChI Key | RVGRDJBWONYWOO-UHFFFAOYSA-N |

| SMILES | B(C1=C(C=CC(=C1)O)OC)(O)O |

| Canonical SMILES | B(C1=C(C=CC(=C1)O)OC)(O)O |

Introduction

Chemical Identity and Structure

5-Hydroxy-2-methoxyphenylboronic acid (CAS No. 1072952-43-2) is an organoboron compound characterized by a phenyl ring substituted with three functional groups: a boronic acid moiety (-B(OH)₂), a methoxy group (-OCH₃), and a hydroxyl group (-OH). The boronic acid group is positioned ortho to the methoxy group, while the hydroxyl group occupies the para position relative to the boronic acid.

Physical and Chemical Properties

The compound possesses specific physicochemical properties that contribute to its utility in chemical synthesis, as detailed in Table 1.

Table 1: Physicochemical Properties of 5-Hydroxy-2-methoxyphenylboronic acid

| Property | Value |

|---|---|

| Molecular Formula | C₇H₉BO₄ |

| Molecular Weight | 167.96 g/mol |

| Physical State | Solid |

| CAS Number | 1072952-43-2 |

| SMILES | COc1ccc(cc1B(O)O)O |

| LogP | 0.42 |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 3 |

| Freely Rotating Bonds | 5 |

| Polar Surface Area | 69.92 Ų |

Source: Data compiled from various chemical databases

The compound's relatively low molecular weight, moderate lipophilicity (LogP = 0.42), and balanced hydrogen bond donor/acceptor profile make it particularly suitable for medicinal chemistry applications, as it conforms to Lipinski's Rule of Five for drug-like molecules .

Chemical Reactivity

5-Hydroxy-2-methoxyphenylboronic acid exhibits characteristic reactivity patterns largely determined by its boronic acid functionality, which serves as a Lewis acid capable of forming coordination complexes with nucleophiles.

Suzuki-Miyaura Cross-Coupling Reactions

The most significant application of 5-Hydroxy-2-methoxyphenylboronic acid is in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl halides to form carbon-carbon bonds under palladium catalysis . This reaction has become one of the most powerful methods for synthesizing complex biaryl structures, which are prevalent in pharmaceutical compounds, natural products, and advanced materials.

The general reaction scheme involves:

-

Oxidative addition of the aryl halide to a Pd(0) catalyst

-

Transmetalation with the boronic acid

-

Reductive elimination to form the new carbon-carbon bond

The reaction proceeds efficiently under various conditions, as demonstrated in multiple synthetic protocols. For example, the reaction typically requires:

-

A palladium catalyst (e.g., palladium acetate or tetrakis(triphenylphosphine)palladium(0))

-

A base (e.g., sodium carbonate, potassium phosphate, or potassium fluoride)

-

A solvent system (often a mixture of organic solvent and water)

Functionalization of Aromatic Systems

Beyond cross-coupling reactions, 5-Hydroxy-2-methoxyphenylboronic acid serves as a valuable intermediate for the functionalization of aromatic systems. The hydroxyl and methoxy groups can be further manipulated, allowing for diverse structural modifications .

Synthetic Applications

The unique structural features of 5-Hydroxy-2-methoxyphenylboronic acid make it an invaluable building block in various synthetic applications.

Pharmaceutical Synthesis

5-Hydroxy-2-methoxyphenylboronic acid plays a significant role in pharmaceutical development, serving as a precursor for numerous bioactive compounds. The compound's ability to participate in selective carbon-carbon bond formation makes it particularly useful for constructing complex drug scaffolds. Its compatibility with various functional groups enhances its utility in medicinal chemistry, allowing for the synthesis of structurally diverse drug candidates .

Synthesis of Atropisomeric Biaryls

One notable application is in the synthesis of atropisomeric biaryls, which are compounds with restricted rotation around a single bond, resulting in axial chirality. These structures are prevalent in many natural products and chiral ligands used in asymmetric catalysis .

The SM (Suzuki-Miyaura) reaction involving methoxyphenylboronic acids (like the 5-hydroxy variant) with halogenated aromatics produces biaryls with specific substitution patterns that can restrict bond rotation, leading to atropisomerism. These compounds are valuable in developing enantioselective catalysts and pharmaceutical agents with specific three-dimensional orientations .

Construction of Heterocyclic Compounds

Comparative Analysis with Related Compounds

5-Hydroxy-2-methoxyphenylboronic acid belongs to a family of substituted phenylboronic acids with varying functional groups that influence their reactivity and applications. Table 2 provides a comparison with related compounds.

Table 2: Comparison of 5-Hydroxy-2-methoxyphenylboronic acid with Related Compounds

| Compound | CAS Number | Molecular Weight (g/mol) | Key Differences |

|---|---|---|---|

| 5-Hydroxy-2-methoxyphenylboronic acid | 1072952-43-2 | 167.96 | Contains both hydroxyl and methoxy groups |

| 2-Methoxyphenylboronic acid | 5720-06-9 | 151.96 | Lacks the hydroxyl group |

| 5-Chloro-2-methoxyphenylboronic acid | 89694-48-4 | 186.40 | Contains chloro instead of hydroxyl group |

| 2-Formyl-5-methoxyphenylboronic acid | 40138-18-9 | 179.97 | Contains formyl instead of hydroxyl group |

| 5-Formyl-2-methoxyphenylboronic acid | 127972-02-5 | 179.97 | Different position of formyl group |

| 5-(t-Butyldimethylsilyloxy)-2-methoxyphenylboronic acid | 1150114-54-7 | 282.20 | Protected hydroxyl group |

Sources: Data compiled from chemical databases and product listings

The hydroxyl group in 5-Hydroxy-2-methoxyphenylboronic acid provides additional functionality for further chemical transformations and hydrogen bonding capabilities, distinguishing it from other methoxyphenylboronic acids. This feature enhances its utility in medicinal chemistry applications where specific interactions with biological targets are desired.

Reaction Conditions and Experimental Procedures

The effectiveness of 5-Hydroxy-2-methoxyphenylboronic acid in Suzuki-Miyaura coupling reactions depends significantly on the reaction conditions employed. Table 3 summarizes representative reaction conditions reported for similar methoxyphenylboronic acids.

Table 3: Typical Reaction Conditions for Suzuki-Miyaura Coupling with Methoxyphenylboronic Acids

Source: Reaction data compiled from synthetic procedures

These conditions can be adapted for reactions involving 5-Hydroxy-2-methoxyphenylboronic acid, with potential modifications to accommodate the hydroxyl group's reactivity.

Recent Research and Future Perspectives

Recent research has expanded the applications of functionalized phenylboronic acids like 5-Hydroxy-2-methoxyphenylboronic acid beyond traditional cross-coupling reactions. Emerging applications include:

Protein Degrader Building Blocks

The compound has been identified as a building block for protein degraders, which are novel therapeutic molecules designed to induce targeted protein degradation . This application represents a cutting-edge area of drug discovery with significant potential for addressing previously "undruggable" targets.

Advanced Materials Development

Functionalized boronic acids are increasingly utilized in the development of advanced materials, including sensors, electronic materials, and polymers with specific properties. The unique combination of functional groups in 5-Hydroxy-2-methoxyphenylboronic acid makes it a candidate for such applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume